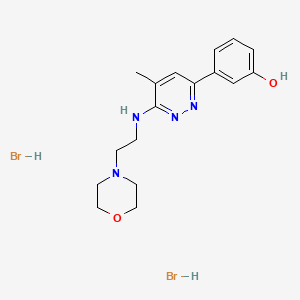
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholinoethylamino group, a hydroxyphenyl group, and a pyridazine ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide typically involves multiple steps, starting with the preparation of the pyridazine core. The process often includes:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Morpholinoethylamino Group: This step involves the reaction of the pyridazine intermediate with morpholine and ethylamine under specific conditions to introduce the morpholinoethylamino group.
Attachment of the Hydroxyphenyl Group: This is usually done through a substitution reaction where a hydroxyphenyl group is introduced to the pyridazine ring.
Formation of the Dihydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the dihydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinoethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-6-(3-hydroxyphenyl)pyridazine: Lacks the morpholinoethylamino group, making it less versatile.
3-(2-Aminoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine: Similar structure but with an aminoethylamino group instead of morpholinoethylamino.
3-(2-Morpholinoethylamino)-4-methyl-6-phenylpyridazine:
Uniqueness
3-(2-Morpholinoethylamino)-4-methyl-6-(3-hydroxyphenyl)pyridazine dihydrobromide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholinoethylamino and hydroxyphenyl groups allows for diverse interactions with biological targets and chemical reagents, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
86663-19-6 |
|---|---|
Fórmula molecular |
C17H24Br2N4O2 |
Peso molecular |
476.2 g/mol |
Nombre IUPAC |
3-[5-methyl-6-(2-morpholin-4-ylethylamino)pyridazin-3-yl]phenol;dihydrobromide |
InChI |
InChI=1S/C17H22N4O2.2BrH/c1-13-11-16(14-3-2-4-15(22)12-14)19-20-17(13)18-5-6-21-7-9-23-10-8-21;;/h2-4,11-12,22H,5-10H2,1H3,(H,18,20);2*1H |
Clave InChI |
ZVCVGRVTJUPCFG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC(=CC=C3)O.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


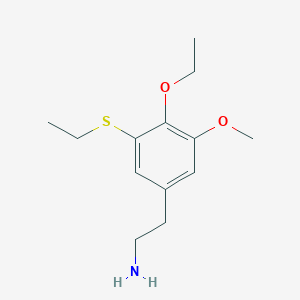
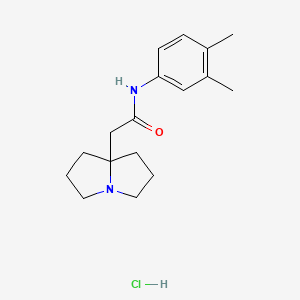
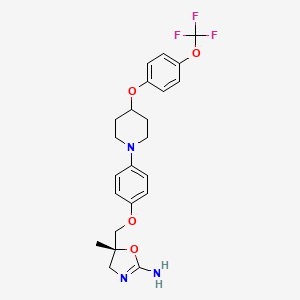
![(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene](/img/structure/B12772118.png)
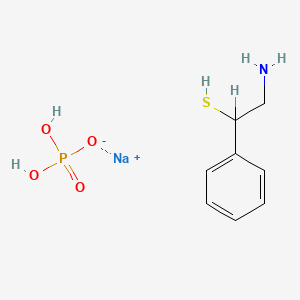
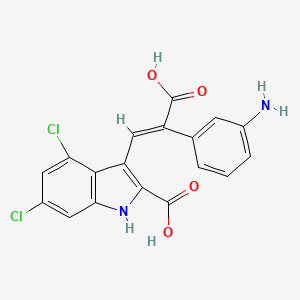
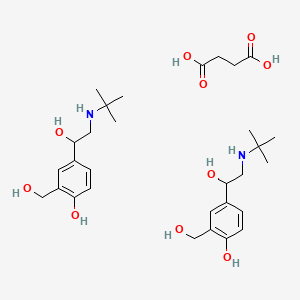
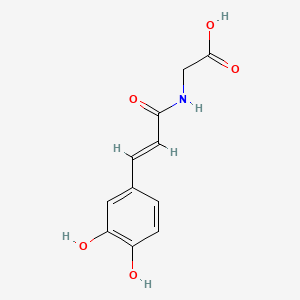
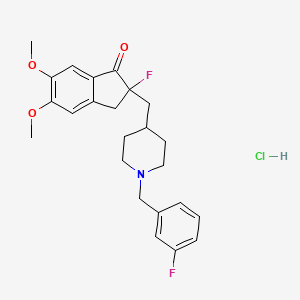
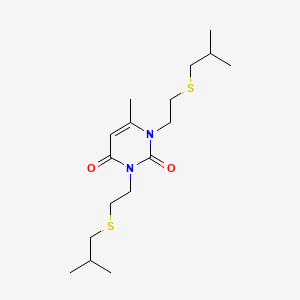
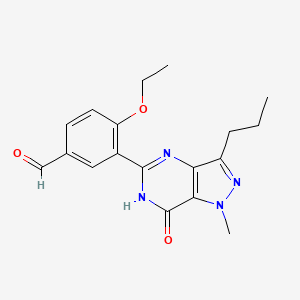
![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one;oxalic acid;hydrate](/img/structure/B12772176.png)


